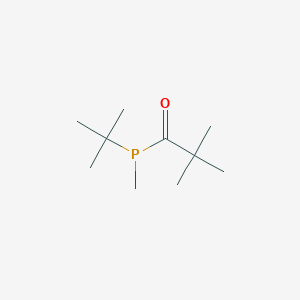
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is an organophosphorus compound characterized by the presence of a phosphine group attached to a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, typically involves the reaction of tert-butylphosphine with a suitable precursor containing the 2,2-dimethyl-1-oxopropyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, followed by nucleophilic substitution to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, forming bonds with electrophilic centers in various substrates. The pathways involved may include coordination to metal centers in catalytic processes or participation in redox reactions.
類似化合物との比較
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Another organophosphorus compound with two tert-butyl groups attached to the phosphine.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)-: Contains two 2,2-dimethylpropyl groups attached to the phosphine.
Uniqueness
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is unique due to the presence of both a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications in catalysis and material science.
特性
CAS番号 |
189368-25-0 |
|---|---|
分子式 |
C10H21OP |
分子量 |
188.25 g/mol |
IUPAC名 |
1-[tert-butyl(methyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H21OP/c1-9(2,3)8(11)12(7)10(4,5)6/h1-7H3 |
InChIキー |
NLYWOURKXIOOKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)P(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
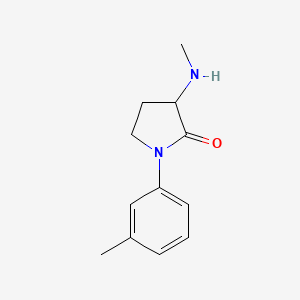
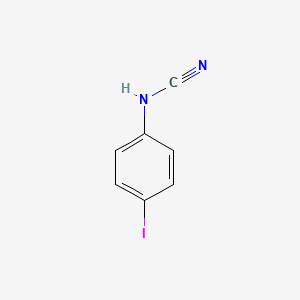
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
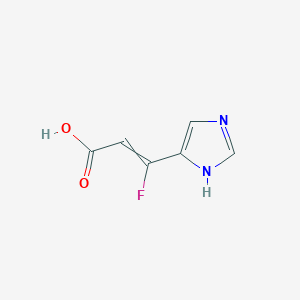
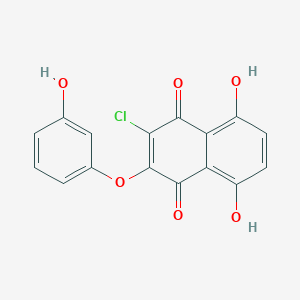
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
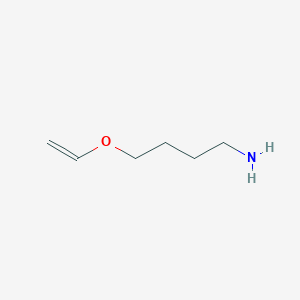
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
